molecular formula C11H13NO B1266958 3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 95207-68-4

3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No. B1266958
CAS RN: 95207-68-4
M. Wt: 175.23 g/mol
InChI Key: ZQRDYXKTQPGKMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one” is an organic compound belonging to the class of benzo7annulenones. It is a white solid with a molecular formula of C13H17N1O. This compound is an important chemical intermediate and has been used in the synthesis of various compounds with medicinal and pharmacological activities.


Synthesis Analysis

The compound has been used in the synthesis of 2-amino-4-aryl derivatives, showcasing its role in facilitating efficient and convenient multicomponent reactions. This synthesis method is highlighted for its excellent yields and simple procedure, indicating the compound’s utility in chemical synthesis.


Molecular Structure Analysis

The InChI code for the compound is 1S/C11H13NO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4,12H2 . The InChI key is ZQRDYXKTQPGKMC-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound has been used in various chemical reactions. For instance, it has been used in the synthesis of 2-amino-4-aryl derivatives. It has also been used in the synthesis of derivatives that have been studied for their role as GluN2B-selective NMDA receptor antagonists.


Physical And Chemical Properties Analysis

The compound is a white solid. The molecular weight of the compound is 175.23 g/mol. The melting point of the compound is 165-166°C .

Scientific Research Applications

Neurological Research

This compound has potential applications in neurological research, particularly in the study of N-methyl-D-aspartate receptors (NMDARs) . These receptors are crucial for synaptic plasticity, memory function, and are a therapeutic target for several neurological disorders.

Synthetic Intermediate

3-amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can serve as a synthetic intermediate in organic chemistry. It can be used to synthesize various heterocyclic compounds , which are prominent in pharmaceuticals and agrochemicals .

Drug Development

It has potential use in drug development as a precursor for the synthesis of pharmacologically active molecules, particularly those targeting the central nervous system .

Photodynamic Therapy

Research could explore the use of this compound in photodynamic therapy for cancer treatment, where its structure might be tailored to absorb light and generate reactive oxygen species to kill cancer cells.

Each of these applications leverages the unique chemical structure of 3-amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one to fulfill specific roles in scientific research and development. The compound’s versatility highlights its importance in advancing various fields of study.

Mechanism of Action

Derivatives of this compound have been studied for their role as GluN2B-selective NMDA receptor antagonists. This research is particularly significant due to the high neuroprotective potential of these compounds, indicating their possible application in treating neuronal disorders.

Safety and Hazards

The compound is for research use only and not for human or veterinary use. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-amino-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRDYXKTQPGKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295807
Record name 3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

CAS RN

95207-68-4
Record name 3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-nitro-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (10.0 g, 48.73 mmol), tin(II) chloride dihydrate (49.48 g, 219.3 mmol) and ethanol (200 ml) was stirred at 70° C. for 2 hours. The reaction mixture was poured into ice water, adjusted to pH 10 with sodium hydroxide, and then extracted with toluene. The extract solution was washed with water and a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: ethyl acetate/n-hexane=1/2) to obtain 8.08 g of 3-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one.
Quantity
10 g
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49.48 g
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200 mL
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ice water
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Synthesis routes and methods II

Procedure details

A solution of 3-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-one (CAS #7507-93-9, 2 g, 9.75 mmol), palladium (413 mg, 10% on carbon, 0.4 mmol) in methanol (25 ml) under the hydrogen atmosphere (60 PSI) was stirred at room temperature for 16 hrs. The mixture was filtered through a layer of diatomaceous earth, washed with methanol and concentrated under reduced pressure to provide the title compound. 1H NMR (CDCl3) δ 1.77-1.84 (m, 4H), 2.67-2.73 (m, 2H), 2.82 (t, J=6.10 Hz, 2H), 6.75 (dd, J=8.14, 2.71 Hz, 1H), 6.99 (d, J=8.48 Hz, 1H), 7.05 (d, J=2.71 Hz, 1H). MS (M+H)+ m/z 175.
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2 g
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25 mL
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413 mg
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Synthesis routes and methods III

Procedure details

A mixture of 3-nitro-6,7,8,9-tetrahydrobenzocyclohepten-5-one (14.87 g), iron (14.87 g) and ammonium chloride (2.0 g) in ethanol (200 ml) and water (40 ml) was refluxed for 5 hours, and filtered. The filtrate was evaporated in vacuo to afford 3-amino-6,7,8,9-tetrahydrobenzocyclohepten-5-one (12.86 g).
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14.87 g
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reactant
Reaction Step One
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2 g
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reactant
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200 mL
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solvent
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40 mL
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14.87 g
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